molecular formula C18H17N5O6 B4187903 5-{[4-(Ethoxycarbonyl)phenyl]amino}-2-(4-methoxyphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate

5-{[4-(Ethoxycarbonyl)phenyl]amino}-2-(4-methoxyphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate

Cat. No.: B4187903
M. Wt: 399.4 g/mol
InChI Key: VVAPNKPLVCAHQC-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(4-methoxyphenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]amino}benzoate is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a nitro group, and a methoxyphenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(Ethoxycarbonyl)phenyl]amino}-2-(4-methoxyphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate typically involves a multi-step process. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl 4-aminobenzoate in the presence of a suitable oxidizing agent to form the triazole ring. The nitro group is introduced through nitration reactions, often using nitric acid and sulfuric acid as reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(4-methoxyphenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Nitric acid, sulfuric acid.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, strong bases like sodium hydroxide.

Major Products Formed

    Oxidation: Various nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

Ethyl 4-{[2-(4-methoxyphenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]amino}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[4-(Ethoxycarbonyl)phenyl]amino}-2-(4-methoxyphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The triazole ring can interact with various enzymes, potentially inhibiting their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[2-(4-methoxyphenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]amino}benzoate is unique due to the combination of the triazole ring, nitro group, and methoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

ethyl 4-[[3-hydroxy-2-(4-methoxyphenyl)-5-nitrotriazol-4-ylidene]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O6/c1-3-29-18(24)12-4-6-13(7-5-12)19-16-17(23(26)27)20-21(22(16)25)14-8-10-15(28-2)11-9-14/h4-11,25H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAPNKPLVCAHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C(=NN(N2O)C3=CC=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-{[4-(Ethoxycarbonyl)phenyl]amino}-2-(4-methoxyphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 2
Reactant of Route 2
5-{[4-(Ethoxycarbonyl)phenyl]amino}-2-(4-methoxyphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 3
5-{[4-(Ethoxycarbonyl)phenyl]amino}-2-(4-methoxyphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-{[4-(Ethoxycarbonyl)phenyl]amino}-2-(4-methoxyphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 5
Reactant of Route 5
5-{[4-(Ethoxycarbonyl)phenyl]amino}-2-(4-methoxyphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 6
Reactant of Route 6
5-{[4-(Ethoxycarbonyl)phenyl]amino}-2-(4-methoxyphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate

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